Oxazolidine, 3-ethyl-4-methyl-5-phenyl-, (4R,5S)-
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Overview
Description
Oxazolidine, 3-ethyl-4-methyl-5-phenyl-, (4R,5S)- is a chiral heterocyclic compound that belongs to the oxazolidine family. Oxazolidines are five-membered ring structures containing both nitrogen and oxygen atoms. These compounds are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazolidines typically involves the reaction of amino alcohols with carbonyl compounds. For Oxazolidine, 3-ethyl-4-methyl-5-phenyl-, (4R,5S)-, a common synthetic route includes the cyclization of 1,2-amino alcohols with aldehydes or ketones under acidic or basic conditions . Transition metal-catalyzed reactions, such as those involving copper or palladium catalysts, can also be employed to enhance the yield and selectivity of the desired product .
Industrial Production Methods
Industrial production of oxazolidines often utilizes multicomponent reactions, which allow for the efficient and scalable synthesis of these compounds. Microwave-assisted synthesis has also been explored to improve reaction times and yields . The use of environmentally friendly solvents and catalysts is becoming increasingly important in industrial settings to minimize the environmental impact of chemical production.
Chemical Reactions Analysis
Types of Reactions
Oxazolidine, 3-ethyl-4-methyl-5-phenyl-, (4R,5S)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert oxazolidines to their corresponding amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require the use of nucleophiles like amines or thiols under basic conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of oxazolidines typically yields oxazoles, while reduction produces amino alcohols .
Scientific Research Applications
Oxazolidine, 3-ethyl-4-methyl-5-phenyl-, (4R,5S)- has several scientific research applications:
Mechanism of Action
The mechanism of action of oxazolidines involves their interaction with specific molecular targets. For instance, oxazolidinone antibiotics like linezolid inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein translation . This unique mechanism makes them effective against a wide range of Gram-positive bacteria.
Comparison with Similar Compounds
Oxazolidine, 3-ethyl-4-methyl-5-phenyl-, (4R,5S)- can be compared with other similar compounds, such as:
Oxazolidinones: These compounds are structurally related to oxazolidines but contain a carbonyl group.
Thiazolidines: These are sulfur-containing analogs of oxazolidines and exhibit different biological activities and chemical reactivity.
The uniqueness of Oxazolidine, 3-ethyl-4-methyl-5-phenyl-, (4R,5S)- lies in its specific chiral configuration and the presence of both ethyl and phenyl substituents, which can influence its chemical behavior and biological activity.
Properties
CAS No. |
591733-70-9 |
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Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
(4R,5S)-3-ethyl-4-methyl-5-phenyl-1,3-oxazolidine |
InChI |
InChI=1S/C12H17NO/c1-3-13-9-14-12(10(13)2)11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3/t10-,12-/m1/s1 |
InChI Key |
RSONGNAWOSHGAG-ZYHUDNBSSA-N |
Isomeric SMILES |
CCN1CO[C@H]([C@H]1C)C2=CC=CC=C2 |
Canonical SMILES |
CCN1COC(C1C)C2=CC=CC=C2 |
Origin of Product |
United States |
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